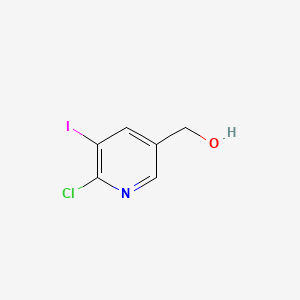

(6-Chloro-5-iodopyridin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

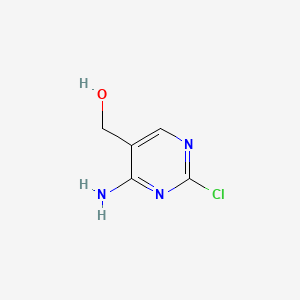

“(6-Chloro-5-iodopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.466. This product is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for “(6-Chloro-5-iodopyridin-3-yl)methanol” is 1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“(6-Chloro-5-iodopyridin-3-yl)methanol” appears as a white to off-white powder or crystals . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- (6-Chloro-5-iodopyridin-3-yl)methanol serves as a versatile intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of Schiff base compounds with potential antibacterial activities, showcasing its utility in creating pharmacologically relevant structures (Wang et al., 2008).

- The compound has also been involved in the formation of unexpected products under catalyst-free conditions, indicating its reactivity and potential in organic synthesis experiments (M. Percino et al., 2005).

Catalysis

- Research on methanol synthesis catalysis has highlighted the importance of certain compounds in improving catalytic performance. While not directly about (6-Chloro-5-iodopyridin-3-yl)methanol, this context suggests the relevance of similar compounds in catalytic processes, particularly in enhancing the synthesis of industrially significant chemicals like methanol (A. Richard & M. Fan, 2018).

Material Science

- The utility of (6-Chloro-5-iodopyridin-3-yl)methanol in material science is evidenced through its role in generating novel structures. For instance, it has been used in the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity, demonstrating its contribution to developing new materials with specific biological activities (B. S. Holla et al., 2004).

Advanced Organic Synthesis

- In advanced organic synthesis, (6-Chloro-5-iodopyridin-3-yl)methanol is pivotal in gram-scale syntheses involving palladium-catalyzed C-H halogenation, highlighting its role in facilitating the production of multi-substituted arenes. This approach offers advantages such as higher yields, better selectivity, and practicality over traditional methods, underscoring the compound's significance in organic chemistry (Xiuyun Sun et al., 2014).

Molecular Structure Analysis

- Detailed molecular structure analysis of derivatives of (6-Chloro-5-iodopyridin-3-yl)methanol has provided insights into the intermolecular interactions and crystal packing, which are crucial for understanding the physical and chemical properties of these compounds. Such studies are fundamental in the development of new materials and the optimization of their properties for various applications (B. Lakshminarayana et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

(6-chloro-5-iodopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSOXVYLVIJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-5-iodopyridin-3-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)